

pTH (53-84) (human) peptide sequence and structure

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An In-depth Technical Guide to Human Parathyroid Hormone Fragment (53-84)

Executive Summary

For decades, carboxyl-terminal (C-terminal) fragments of parathyroid hormone (PTH) were largely considered inactive byproducts of the metabolism of the full-length PTH (1-84) molecule. The classical biological effects of PTH on calcium and bone homeostasis were attributed solely to the amino-terminal (N-terminal) region, which activates the Type 1 PTH/PTH-related peptide receptor (PTH1R).[1][2] However, emerging research has illuminated a distinct and physiologically relevant role for C-terminal fragments, including PTH (53-84). These fragments are now understood to exert biological effects, often in opposition to the N-terminal fragments, through a putative, distinct C-terminal PTH receptor (CPTHR).[1][2][3] This document provides a comprehensive technical overview of the human PTH (53-84) peptide, consolidating information on its sequence, structure, biological activity, and the experimental protocols used for its characterization.

Peptide Sequence and Physicochemical Properties

The human PTH (53-84) is a 32-amino acid peptide fragment corresponding to the C-terminal portion of the mature 84-amino acid parathyroid hormone.[4]

Table 1: Peptide Sequence and Properties

Property	Value	Reference
One-Letter Code	KKEDNVLVESHEKSLGEA DKADVNVLTAKASQ	[4] [5]
Three-Letter Code	Lys-Lys-Glu-Asp-Asn-Val-Leu- Val-Glu-Ser-His-Glu-Lys-Ser- Leu-Gly-Glu-Ala-Asp-Lys-Ala- Asp-Val-Asn-Val-Leu-Thr-Lys- Ala-Lys-Ser-Gln	[4] [5]
Molecular Formula	C ₁₄₉ H ₂₅₃ N ₄₃ O ₅₄	[6]
Molecular Weight	Approximately 3508 - 3510.9 Da	[4] [6]

| Biological Source | Human [\[4\]](#) |

Structure

While a high-resolution crystal or NMR structure for the isolated human PTH (53-84) fragment is not readily available in public databases, studies on the full-length hormone provide insights. Analysis of PTH has indicated the presence of limited secondary structures, such as turns and short helices, within the C-terminal hPTH (54-84) region.[\[7\]](#) Specifically, nuclear Overhauser effect analysis has confirmed secondary structure in the region of residues 57-62.[\[7\]](#) The region between residues 39 and 52 appears to be the least conserved and lacks defined secondary structure, whereas the 53-84 region contains several stretches of high homology among mammals.[\[7\]](#)

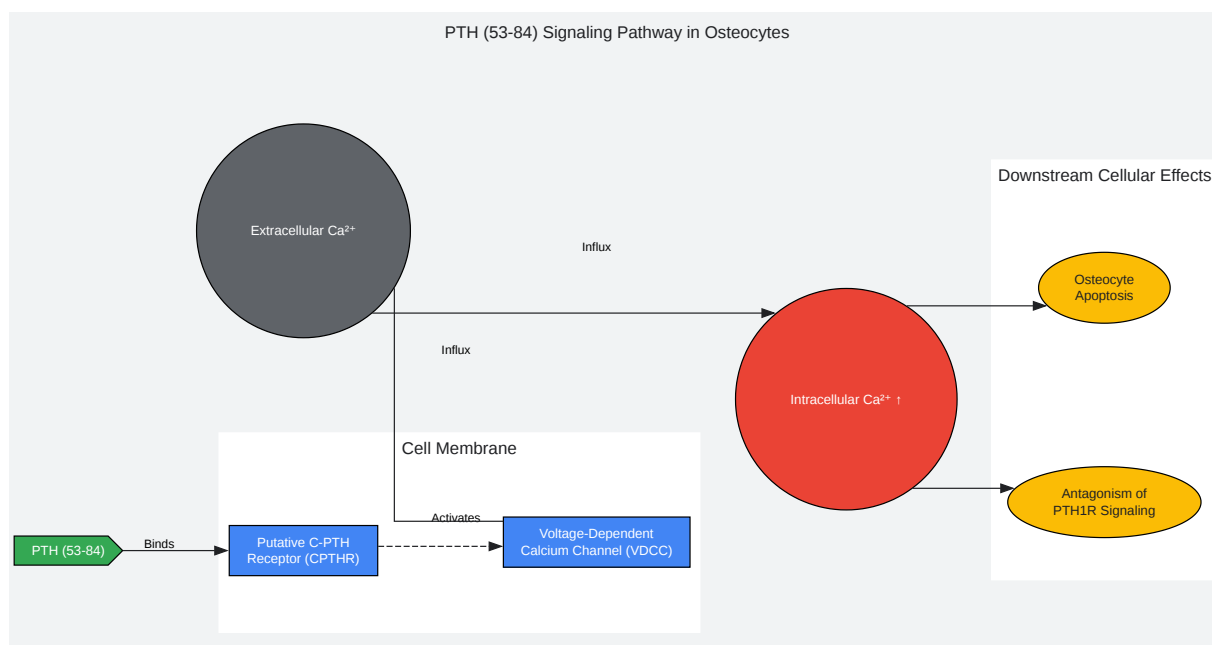
Biological Function and Signaling Pathway

Initially found to lack the classical PTH-like activity in renal and bone assays, and unable to inhibit native PTH action on the PTH1R, PTH (53-84) is now known to possess distinct biological functions.[\[8\]](#) It acts through a putative C-terminal PTH receptor (CPTHR), which is expressed by bone cells, particularly osteocytes.[\[9\]](#)

Key Biological Effects:

- Antagonism of PTH (1-34) and PTH (1-84): In vivo, C-terminal fragments can antagonize the calcemic response to N-terminal PTH fragments.[1][2] Specifically, PTH (53-84) has been shown to suppress the calcium release induced by PTH (1-34) in bone organ cultures.[10]
- Calcium Homeostasis: Synthetic C-PTH fragments, including PTH (53-84), can decrease ionized calcium concentration in vivo.[1][11]
- Bone Metabolism: These fragments can inhibit bone resorption and promote the apoptosis of osteocytes.[1][3]

The primary signaling event following CPTHR activation by PTH (53-84) is a rapid and transient increase in cytosolic free calcium concentration ($[Ca^{2+}]_i$).^[9] This response is dependent on the presence of extracellular calcium and is effectively blocked by inhibitors of voltage-dependent calcium channels (VDCCs), suggesting that the receptor's activation leads to an influx of extracellular calcium through these channels.^[9]



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Caption: Signaling cascade initiated by PTH (53-84) binding.

Quantitative Data Summary

The following table summarizes key quantitative metrics associated with PTH (53-84) activity from published literature.

Table 2: Summary of Quantitative Data

Parameter	Value	Cell/System	Reference
Binding Affinity	~100-fold lower than longer C-terminal fragments (e.g., PTH 7-84)	C-PTH Receptors	[9]
[Ca ²⁺] _i Increase	~100 nM increase from baseline	OC59 Osteocytic Cells	[9]
Effective Concentration	250 nM for [Ca ²⁺] _i signal induction	OC59 Osteocytic Cells	[9]

| In Vivo Calcemic Effect | 0.07 ± 0.04 mmol/L decrease (as part of a C-fragment mixture at 10 nmol/h) | Thyroparathyroidectomized Rats |[11] |

Experimental Protocols

The study of PTH (53-84) involves its synthesis, purification, and characterization through various functional assays.

Solid-Phase Peptide Synthesis (SPPS)

The carboxyl-terminal region of human PTH, including the (53-84) fragment, is routinely produced by solid-phase synthesis.[8]

- Principle: The peptide is assembled sequentially while the C-terminal amino acid is covalently attached to an insoluble polymer resin. Cycles of deprotection and coupling of

protected amino acids are repeated until the desired sequence is complete.

- Methodology:
 - Resin Preparation: A suitable resin (e.g., Wang or PAM resin) is pre-loaded with the C-terminal amino acid, Glutamine (Gln).
 - Deprotection: The $N\alpha$ -protecting group (typically Fmoc or Boc) of the resin-bound amino acid is removed using a chemical agent (e.g., piperidine for Fmoc, TFA for Boc).
 - Washing: The resin is thoroughly washed with a solvent like dimethylformamide (DMF) to remove excess reagents and byproducts.
 - Coupling: The next $N\alpha$ -protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and added to the resin to form a new peptide bond.
 - Washing: The resin is washed again to remove unreacted amino acids and coupling reagents.
 - Cycle Repetition: Steps 2-5 are repeated for each amino acid in the sequence until the final residue (Lys) is coupled.
 - Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., TFA with scavengers like water, triisopropylsilane).
 - Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and washed.

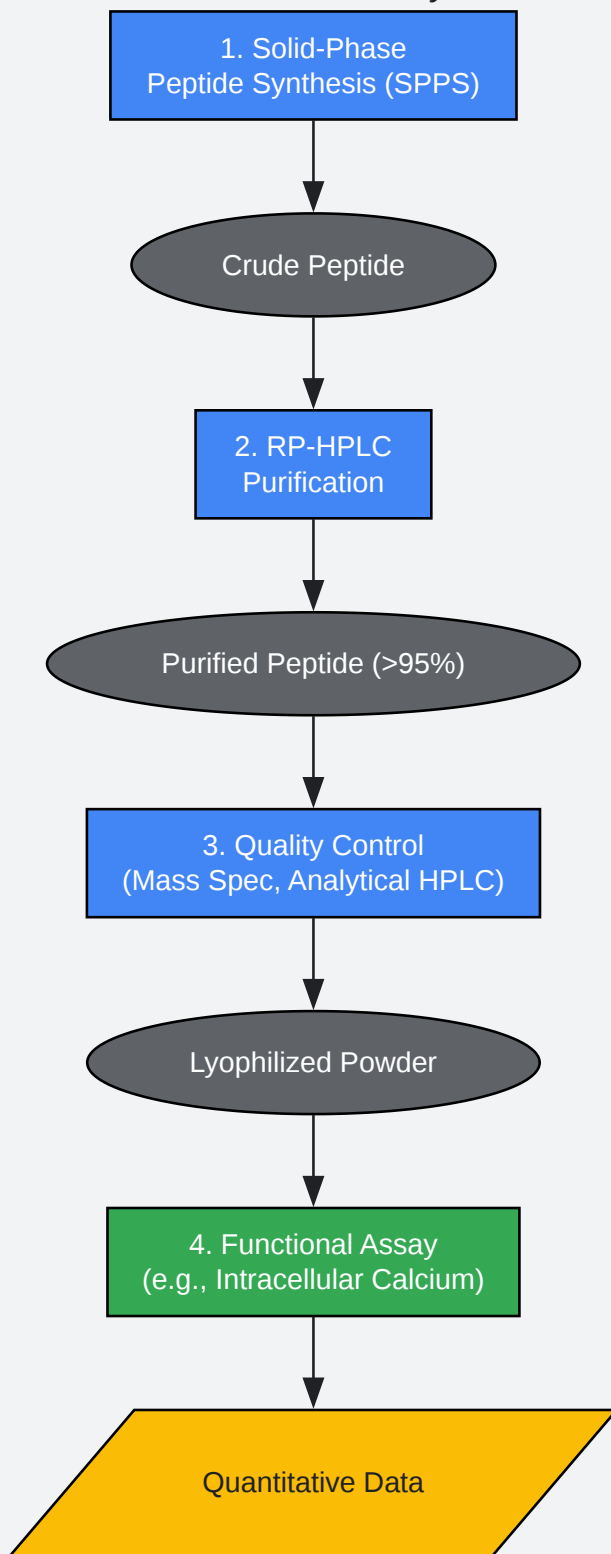
Peptide Purification by Reversed-Phase HPLC

The crude synthetic peptide is purified to homogeneity using high-performance liquid chromatography (HPLC).

- Principle: Separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.
- Methodology:

- **Sample Preparation:** The lyophilized crude peptide is dissolved in a minimal amount of aqueous solvent (e.g., 0.1% TFA in water).
- **Column:** A C18 reversed-phase column is equilibrated with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in acetonitrile).
- **Elution:** The peptide is eluted using a linear gradient of increasing organic solvent (Solvent B). For example, a gradient of 5% to 65% Solvent B over 60 minutes.
- **Detection:** The column eluate is monitored by UV absorbance, typically at 214 nm and 280 nm.
- **Fraction Collection:** Fractions corresponding to the major peptide peak are collected.
- **Analysis:** The purity of the collected fractions is confirmed by analytical HPLC and the identity is verified by mass spectrometry.
- **Lyophilization:** Pure fractions are pooled and lyophilized to obtain the final peptide powder.

Experimental Workflow: From Synthesis to Assay



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Caption: General workflow for producing and testing PTH (53-84).

Intracellular Calcium ($[Ca^{2+}]_i$) Measurement

This protocol is based on methods used to demonstrate the signaling activity of PTH (53-84) in osteocytic cells.[9]

- Principle: The fluorescent dye Fura-2 is loaded into cells, where its fluorescence excitation spectrum shifts upon binding to Ca^{2+} . By measuring the ratio of fluorescence emission at a fixed wavelength following excitation at 340 nm and 380 nm, the intracellular calcium concentration can be calculated.
- Methodology:
 - Cell Culture: Plate PTH1R-null osteocytic cells (e.g., OC59) onto glass coverslips and culture until sub-confluent.
 - Dye Loading: Incubate cells with Fura-2 AM (acetoxymethyl ester form) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
 - Washing: Wash the cells to remove extracellular Fura-2 AM.
 - Microfluorimetry: Mount the coverslip onto the stage of an inverted microscope equipped for ratiometric fluorescence imaging.
 - Baseline Measurement: Perfuse the cells with buffer and record the baseline 340/380 nm excitation ratio for several minutes.
 - Stimulation: Add PTH (53-84) peptide (e.g., at a final concentration of 250 nM) to the perfusion buffer and continue recording the fluorescence ratio to capture the transient increase in $[Ca^{2+}]_i$.
 - Calibration: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (R_{max}), followed by a calcium chelator (e.g., EGTA) to determine the minimum ratio (R_{min}) for calibration of the signal to absolute Ca^{2+} concentrations.

Alkaline Phosphatase (ALP) Activity Assay

This assay can be used to measure the effect of PTH (53-84) on osteoblast differentiation and activity.^{[7][10][12]}

- Principle: ALP is an enzyme expressed by active osteoblasts. Its activity is quantified by measuring the rate at which it hydrolyzes a substrate, such as p-nitrophenyl phosphate (pNPP), into a colored product, p-nitrophenol (pNP), which can be measured spectrophotometrically.
- Methodology:
 - Cell Culture and Treatment: Seed osteoblastic cells (e.g., ROS 17/2.8) in culture plates. Treat the cells with PTH (53-84) and/or other agents (e.g., PTH (1-34), dexamethasone) for a specified period (e.g., 24-48 hours).
 - Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a lysis buffer (e.g., containing Triton X-100).
 - Assay Reaction: Add the cell lysate to a reaction buffer containing pNPP. Incubate at 37°C.
 - Stopping Reaction: Stop the reaction by adding a strong base (e.g., NaOH).
 - Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a plate reader.
 - Normalization: Determine the total protein concentration in each lysate sample (e.g., using a BCA assay) to normalize the ALP activity. The results are typically expressed as units of ALP activity per milligram of total protein.

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